(+)-Corydine

Beschreibung

Occurrence and Botanical Origins of Corydine

Corydine is primarily found in plants, with significant concentrations identified in certain genera.

The Corydalis genus, a group of perennial herbaceous plants within the Papaveraceae family, is a well-established source of Corydine. Corydalis yanhusuo, in particular, is noted for containing a variety of isoquinoline (B145761) alkaloids, including Corydine. mdpi.commdpi.comresearchgate.net Other Corydalis species, such as Corydalis cava, are also known to contain Corydine. The tubers of Corydalis species have been historically used in traditional medicine, with their alkaloid content being key to their effects. herbalreality.com

Beyond the Corydalis genus, Corydine has been identified in other plant sources. It is found in species belonging to the Glaucium genus, commonly known as horn poppy. wikipedia.org Stylophorum diphyllum (celandine-poppy) and certain Papaver species, such as Papaver glaucum and Papaver argemone, have also been reported to contain Corydine. wikidata.org Additionally, Corydine has been detected in Dicentra species. wikipedia.orgmdpi-res.com

Below is a table summarizing some plant genera where Corydine has been identified:

| Genus | Common Name |

| Corydalis | Fumewort, Larkspur |

| Glaucium | Horn poppy |

| Stylophorum | Celandine-poppy |

| Papaver | Poppy |

| Dicentra | Bleeding heart |

Primary Sources within Corydalis Species

Stereochemical Considerations in Corydine Bioactivity

Stereochemistry plays a significant role in the biological activity of many compounds, including alkaloids. Corydine exists as stereoisomers, and its specific stereochemistry, particularly at the C-6a position, is denoted as (6aS) in the case of (+)-Corydine. nih.govuni.lucaymanchem.com This (S) configuration is also observed in related aporphine (B1220529) alkaloids like (S)-corytuberine and (S)-isocorydine. ebi.ac.uknih.gov While the general aporphine structure is key to the compound class, the specific spatial arrangement of atoms in Corydine's structure influences its interactions with biological targets. wikipedia.orgnih.gov

Taxonomic Classification as an Aporphine Alkaloid in Context of Alkaloid Research

Corydine is classified as an aporphine alkaloid. wikipedia.orgcaymanchem.comnih.govnih.gov Aporphine alkaloids are a significant group within the larger class of isoquinoline alkaloids, which are characterized by a heterocyclic aromatic basic skeleton derived from tyrosine or phenylalanine. nih.govsci-hub.semdpi.com Aporphines are the second largest group of isoquinoline alkaloids after benzylisoquinoline alkaloids. wikipedia.org Their structure is based on the dibenzo[de,g]quinoline ring system. nih.gov

Alkaloid research has a long history, with isoquinoline alkaloids attracting considerable attention since the early 19th century due to their diverse bioactivities. sci-hub.se Aporphine alkaloids, including Corydine, contribute to this diversity and are found in numerous plant families. wikipedia.orgnih.gov The structural variations within the aporphine class, such as different substituents and their positions, as well as stereochemical differences, lead to a wide range of compounds with varied properties. wikipedia.orgnih.gov

Below is a table outlining the classification of Corydine:

| Classification Level | Group/Class |

| Compound Type | Alkaloid |

| Major Class | Isoquinoline Alkaloid |

| Subclass | Aporphine Alkaloid |

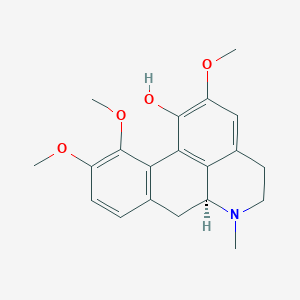

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQUPXZJURZAGF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5964-79-4 (hydrochloride) | |

| Record name | Corydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00963883 | |

| Record name | 2,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-69-7 | |

| Record name | (+)-Corydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O1D15OP5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Investigations of Corydine

Neuropharmacological Research of Corydine

Neuropharmacological research on corydine has primarily explored its potential as an analgesic and its interactions with the opioid system. dntb.gov.ua

Analgesic and Antinociceptive Efficacy Studies of Corydine

Studies have investigated the ability of corydine to produce analgesic (pain-relieving) and antinociceptive (blocking pain detection) effects in preclinical models. dntb.gov.uamdpi.comresearchgate.net Research indicates that corydine can produce antinociceptive effects in mice following subcutaneous administration. dntb.gov.uamdpi.com

Opioid Receptor Modulation by Corydine

Investigations into the mechanism of corydine's antinociceptive effects have focused on its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). dntb.gov.uanih.gov

Corydine has been identified as a novel agonist at the mu-opioid receptor (MOR). dntb.gov.uanih.govmedchemexpress.comresearchgate.net In vitro studies using competitive radioligand binding assays with the known MOR agonist [³H]DAMGO have helped establish corydine's binding to the orthosteric MOR binding pocket. researchgate.netnih.gov Functional assays, such as the [³⁵S]GTPγS binding assay, are used to evaluate the capacity of a ligand-receptor complex to induce G protein recruitment, a key downstream signaling event of MOR activation. nih.govnih.gov In these assays, corydine has demonstrated full MOR agonism. nih.govmdpi.com Compared to the reference MOR agonist DAMGO, corydine was found to be less potent in stimulating [³⁵S]GTPγS binding. mdpi.com

Here is a table summarizing the functional activity of corydine at the MOR based on [³⁵S]GTPγS binding assays:

| Compound | Assay Type | EC₅₀ (μM) | Emax (% of DAMGO) | Reference |

| Corydine | [³⁵S]GTPγS binding | 0.51 | Full agonist | nih.govmdpi.com |

| DAMGO | [³⁵S]GTPγS binding | 0.015 | 100% | mdpi.com |

Further research has characterized corydine as a G protein-biased agonist at the MOR. dntb.gov.uamdpi.comresearchgate.netexlibrisgroup.comsemanticscholar.orgnih.govchemfaces.comnih.gov This means that while it effectively promotes G protein signaling upon receptor activation, it shows a preference for this pathway over other downstream signaling cascades, such as those involving beta-arrestin2 recruitment. dntb.gov.uamdpi.comresearchgate.netexlibrisgroup.comsemanticscholar.orgnih.govchemfaces.comnih.gov This biased signaling profile is of interest in the development of novel opioid analgesics that may exhibit improved therapeutic profiles with potentially reduced side effects. dntb.gov.uaresearchgate.net

In contrast to its robust G protein activation, studies have shown that corydine does not induce significant beta-arrestin2 recruitment upon MOR activation. dntb.gov.uamdpi.comresearchgate.netnih.govexlibrisgroup.comsemanticscholar.orgnih.govchemfaces.com The PathHunter beta-arrestin2 recruitment assay is a method used to measure the recruitment of beta-arrestin2 to the receptor. nih.govnih.govmdpi.com In this assay, no detectable beta-arrestin2 recruitment was observed for corydine. nih.govmdpi.com This lack of beta-arrestin2 recruitment is a key characteristic of its G protein-biased agonism. dntb.gov.uamdpi.comresearchgate.netnih.govexlibrisgroup.comsemanticscholar.orgnih.govchemfaces.com For comparison, the reference agonist DAMGO is known to recruit both beta-arrestin 1 and beta-arrestin 2 as a full agonist. mdpi.com

Here is a table comparing the beta-arrestin2 recruitment of corydine and DAMGO:

| Compound | Assay Type | Beta-Arrestin2 Recruitment | Reference |

| Corydine | PathHunter β-arrestin2 assay | Not detectable | nih.govmdpi.com |

| DAMGO | PathHunter β-arrestin2 assay | Full agonist recruitment | mdpi.comnih.gov |

G Protein-Biased Agonism of Corydine at the MOR

Investigation of Corydine in Preclinical Pain Models

The antinociceptive effects of corydine have been evaluated in in vivo preclinical pain models, such as the acetic acid-induced writhing assay in mice. mdpi.comresearchgate.net This model is commonly used to assess visceral pain. mdpi.com In these studies, subcutaneous administration of corydine significantly inhibited writhing behavior, indicating an antinociceptive effect. mdpi.comresearchgate.net For instance, at a dose of 5 mg/kg, corydine caused a significant reduction in the number of writhes. researchgate.net The antinociceptive effect of corydine in this model was antagonized by the MOR antagonist naltrexone, suggesting that its effects are mediated through the MOR. mdpi.com Compared to morphine in the writhing test, corydine was less effective in reducing the number of writhes at tested doses. researchgate.netmdpi.com

Here is a table summarizing the antinociceptive effects of corydine in the writhing assay:

| Compound | Dose (mg/kg, s.c.) | Reduction in Writhes (%) | Antagonized by Naltrexone | Reference |

| Corydine | 5 | Significant reduction | Yes | mdpi.comresearchgate.net |

| Corydine | 10 | Significant reduction | Yes | mdpi.com |

| Morphine | 0.5 | Significant reduction | Not explicitly stated, but implied as a standard opioid | researchgate.net |

Application of Chemical Sensitivity Assays (e.g., Acetic Acid-Induced Writhing Test)

The acetic acid-induced writhing test is a common model used to evaluate visceral pain and the peripheral antinociceptive activity of compounds. Studies have shown that corydine exhibits antinociceptive effects in this assay in mice. When administered subcutaneously at doses of 5 and 10 mg/kg, corydine significantly reduced the number of writhing responses researchgate.netnih.gov. Specifically, corydine at these doses caused a reduction in writhes by 51% and 59%, respectively researchgate.netnih.govnih.gov. This effect was found to be less potent than morphine, with corydine being approximately 10 to 20 times less effective at comparable doses in reducing writhes researchgate.netmdpi.comresearchgate.net. The antinociceptive effect of corydine in the writhing test was antagonized by naltrexone, a µ-opioid receptor (MOR) antagonist, suggesting a MOR-mediated mechanism of action researchgate.netnih.govnih.gov.

| Compound | Dose (mg/kg, s.c.) | Reduction in Writhing (%) | Relative Potency (vs. Morphine 0.5 mg/kg) | MOR-Mediated |

| Corydine | 5 | 51 | ~10 times less effective | Yes |

| Corydine | 10 | 59 | ~20 times less effective | Yes |

| Morphine | 0.5 | - | 1 | Yes |

Evaluation in Other Nociceptive Models

Beyond chemical sensitivity assays, corydine and related compounds have been evaluated in other pain models. While specific detailed data for corydine in models other than the writhing test were not extensively found in the provided context, research on other alkaloids from Corydalis species, such as corynoline (B1669448) and dehydrocorybulbine (B1239679) (DHCB), has been conducted in models like the hot plate, tail immersion, and formalin tests, which assess thermal and inflammatory pain nih.govmdpi.com. These studies on related compounds suggest the broader potential of Corydalis alkaloids in modulating different types of pain nih.govmdpi.com.

Anticholinergic Activity Studies of Corydine

Investigations into the anticholinergic activity of corydine have been reported. One study from 1935 explored the pharmacological actions of alkaloids from fumaraceous plants, including corydine tandfonline.comtandfonline.com. While the provided context does not detail the specific findings of this early study, it indicates that corydine's effects on the cholinergic system have been a subject of research tandfonline.comtandfonline.com. Another source mentions that (R)-corydine exhibits anticholinergic effects, which could have potential therapeutic applications in gastrointestinal disorders ontosight.ai. Corydine monohydrochloride, a derivative, has also been investigated for anticholinergic activity and its potential use in treating gastrointestinal and respiratory problems ontosight.ai.

Exploration of Dopaminergic System Interactions

Corydine's interactions with the dopaminergic system have been explored in preclinical settings. Research suggests that certain Corydalis alkaloids, including corydine, can interact with dopamine (B1211576) receptors researchgate.netum.edu.my. One study indicated that corydaline (B1669446), a related alkaloid also found in Corydalis yanhusuo, binds to the dopamine D1 receptor with some antagonist activity nih.gov. Furthermore, studies on corydaline and l-tetrahydropalmatine, another Corydalis alkaloid, have shown that they can attenuate changes in dopamine D2 receptor expression in rats nih.gov. These findings suggest a potential influence of corydine and related compounds on dopaminergic signaling nih.gov.

Anticancer and Antiproliferative Investigations of Corydine

Corydine has been investigated for its potential anticancer and antiproliferative effects on various cancer cell lines.

Inhibition of Cancer Cell Line Proliferation by Corydine

Studies have demonstrated that corydine can inhibit the proliferation of certain cancer cell lines. Corydine, along with other isoquinoline (B145761) alkaloids, has been identified as having anticancer effects, including the induction of cell cycle arrest, apoptosis, and autophagy in various cancer cell lines mdpi.com. These effects are believed to be, at least in part, due to their interaction with DNA or proteins, inhibition of enzyme activity, or epigenetic modulation mdpi.com.

While specific detailed data on the percentage inhibition or IC50 values for corydine against a wide range of cancer cell lines were not comprehensively available in the provided search snippets, one source mentions that corydine, along with other alkaloids from the Papaveraceae family, inhibits CYP3A4, an enzyme, and this inhibition is indicated to have an anticancer effect mdpi.com. Another study reported that Corydalis solida plant extract, which would contain alkaloids like corydine, produced a significant antiproliferative effect in human colon cancer (HCT116), gastric cancer (AGS), and hepatocellular carcinoma (HepG2) cell lines dergipark.org.tr. This effect was particularly notable in the HepG2 cell line dergipark.org.tr. The study also observed negligible cell death in healthy control cells (HUVEC), suggesting a degree of selectivity dergipark.org.tr. Furthermore, the plant extract application led to significant activation of Caspase-3, 8, and 9 in HepG2 and HCT116 cells, consistent with its antiproliferative effects dergipark.org.tr. Research on related aporphine (B1220529) alkaloids also indicates potential anticancer properties ontosight.ai.

| Cancer Cell Line | Effect of Corydalis solida Extract (containing Corydine) | Notes |

| HCT116 (Colon Cancer) | Significant antiproliferative effect | Associated with Caspase-3, 8, 9 activation |

| AGS (Gastric Cancer) | Significant antiproliferative effect | |

| HepG2 (Hepatocellular Carcinoma) | More remarkable antiproliferative effect | Associated with Caspase-3, 8, 9 activation |

| HUVEC (Healthy Control) | Negligible cell death | Indicates potential selective toxicity |

Cell Cycle Modulation and Apoptosis Induction Studies

Research has explored corydine's potential to influence the cell cycle and induce apoptosis, processes critical in cancer biology. Some studies suggest that corydine may exhibit efficacy as an anti-cancer compound in several cell models. ncats.io The rapid proliferation of cancer cells is often linked to dysregulation of the cell cycle, and interfering with key cell cycle phases can lead to cell cycle arrest or promote apoptosis in cancer cells. mdpi.comlibretexts.org While the precise mechanisms for corydine are still under investigation, studies on related compounds and general mechanisms of cell cycle modulation and apoptosis induction highlight the potential of targeting these pathways in cancer therapy. mdpi.comlibretexts.orgmdpi.com One study mentioned corydine in the context of modulating the p38 MAPK pathway, which is involved in cell cycle regulation and apoptosis induction. researchgate.net

Antimicrobial and Antiparasitic Research on Corydine

Corydine has been investigated for its potential antimicrobial and antiparasitic properties. ncats.ionih.gov The presence of alkaloids in plant extracts has been linked to antimicrobial activity. impactfactor.orgnih.gov

Antiviral Potential of Corydine, including Reverse Transcriptase Inhibition

Studies have indicated corydine's potential antiviral activity, particularly concerning the inhibition of reverse transcriptase (RT). Corydine has been shown to inhibit RT activity with an IC50 of 356.8 μg/mL. medchemexpress.comalfa-chemistry.com It has demonstrated significant in vitro anti-HIV potential, inhibiting 40% of HIV-1 reverse transcriptase enzyme activity at a concentration of 450 μg/mL. medchemexpress.comalfa-chemistry.com HIV-1 reverse transcriptase is a key enzyme in the viral life cycle, converting viral RNA into DNA. unizik.edu.ng Inhibition of this enzyme is a cornerstone of current HIV treatment strategies. unizik.edu.ng Corydine and norisoboldine, another alkaloid, displayed IC50 values of 356.8 μg/mL and 153.7 μg/mL, respectively, against reverse transcriptase. unizik.edu.ng

Antiprotozoal Efficacy of Corydine

Corydine has been examined for its antiprotozoal activities. ncats.io Studies involving extracts containing corydine, such as those from Croton linearis, have shown activity against protozoa like Trypanosoma cruzi and Leishmania infantum. uantwerpen.beuantwerpen.be While specific IC50 values for corydine against these parasites were not always provided directly, the presence of corydine in active extracts suggests its potential contribution to the observed antiprotozoal effects. uantwerpen.beuantwerpen.be For instance, an extract containing corydine showed strong antiparasitic activity against T. cruzi, L. infantum, T. brucei, and T. rhodesiense with IC50 values ranging from 1 to 26 µg/mL depending on the parasite tested. uantwerpen.be

Antioxidant Activity Studies of Corydine

Research has explored the antioxidant activity of corydine. researchgate.netsvedbergopen.com Antioxidants play a crucial role in scavenging free radicals and mitigating cellular damage caused by reactive oxygen species (ROS). researchgate.netsvedbergopen.com Corydine, isolated from Tinospora cordifolia, was found to scavenge the DPPH radical with an IC50 of 0.298 ± 4.38 mM, showing 67.2% inhibition at 0.5 mM concentration. researchgate.netsvedbergopen.com This activity suggests that corydine may help maintain optimum health and well-being by potentially mitigating cellular damage. researchgate.netsvedbergopen.com The antioxidant activity of corydine may be attributed to the presence of phenolic hydroxyl and methoxyl groups in its structure. svedbergopen.com

Enzymatic Inhibition Profiles of Corydine

Corydine has been investigated for its ability to inhibit various enzymes. nih.gov

Acetylcholinesterase Inhibition by Corydine

Studies have examined corydine's effect on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine (B1216132). nih.govresearchgate.netresearchgate.net Inhibition of AChE is a strategy explored for managing conditions like Alzheimer's disease. researchgate.net While some studies on Corydalis cava indicated that corydine inhibited butyrylcholinesterase (BChE) with an IC50 value of 52 ± 4 μM, it was considered inactive against acetylcholinesterase with an IC50 > 100 μM. nih.govresearchgate.net However, another study on compounds from Tinospora cordifolia found that corydine inhibited prolyl endopeptidase (PEP) with an IC50 value of 0.7884 ± 3.17 mM at 1 mM. researchgate.net It is important to note that different studies may report varying IC50 values depending on the source of corydine, the enzyme source, and the experimental conditions.

Corydine has also been identified as a potent and selective inhibitor of CYP3A4, a major human drug-metabolizing enzyme, with an IC50 < 10 μM, and in some cases, potently with an IC50 < 1 μM. nih.gov It also showed moderate inhibition of CYP2D6 and CYP2C19. nih.gov

Table 1: Enzymatic Inhibition Data for Corydine

| Enzyme | Source of Corydine | IC50 Value | Reference |

| Butyrylcholinesterase | Corydalis cava | 52 ± 4 μM | nih.govresearchgate.net |

| Acetylcholinesterase | Corydalis cava | > 100 μM | nih.govresearchgate.net |

| Prolyl Endopeptidase | Tinospora cordifolia | 0.7884 ± 3.17 mM (at 1 mM) | researchgate.net |

| CYP3A4 | Plant Isoquinoline Alkaloids | < 10 μM (potent < 1 μM) | nih.gov |

| CYP2D6 | Plant Isoquinoline Alkaloids | Moderate inhibition | nih.gov |

| CYP2C19 | Plant Isoquinoline Alkaloids | Moderate inhibition | nih.gov |

Table 2: Antiviral Activity Data for Corydine

| Target | Source of Corydine | IC50 Value | Inhibition Percentage | Concentration Tested | Reference |

| Reverse Transcriptase | Croton echinocarpus | 356.8 μg/mL | - | - | medchemexpress.comalfa-chemistry.comunizik.edu.ng |

| HIV-1 Reverse Transcriptase | Croton echinocarpus | - | 40% | 450 μg/mL | medchemexpress.comalfa-chemistry.com |

Table 3: Antioxidant Activity Data for Corydine

| Assay | Source of Corydine | IC50 Value | Inhibition Percentage | Concentration Tested | Reference |

| DPPH Scavenging | Tinospora cordifolia | 0.298 ± 4.38 mM | 67.2% | 0.5 mM | researchgate.netsvedbergopen.com |

Prolyl Endopeptidase Inhibition by Corydine

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a cytosolic enzyme involved in the cleavage of proline-containing peptides. wikipedia.orgresearchgate.net This enzyme has been implicated in various physiological processes, including those related to learning and memory, and its altered activity has been associated with neuropsychiatric and neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, as well as schizophrenia and depression. wikipedia.orgresearchgate.netscielo.br Inhibition of PEP has been explored as a potential therapeutic strategy for these conditions. researchgate.net

While the provided search results mention prolyl oligopeptidase inhibition in the context of Glaucium corniculatum extracts and other alkaloids like berberine (B55584), corydine is also listed among the alkaloids found in Glaucium species that have been studied for enzyme inhibition activities. scielo.br A study investigating cholinesterase and prolyl oligopeptidase inhibitory activities of Corydalis species mentions corydine in this context. dntb.gov.ua

Cyclin-Dependent Kinase 2 (CDK2) Inhibition by Corydine

Cyclin-dependent kinase 2 (CDK2) is a protein kinase that plays a crucial role in regulating the eukaryotic cell division cycle, particularly the G1-to-S phase transition and DNA replication. turkjps.orgmdpi.comnih.gov Overexpression or aberrant regulation of CDK2 is associated with hyperproliferation in cancer cells, making it a target for anticancer therapies. turkjps.orgmdpi.comresearchgate.net Inhibitors of CDK2 can potentially arrest or restore control of the cell cycle in abnormally dividing cells. mdpi.com

Preclinical studies have investigated the potential of various compounds, including natural products, to inhibit CDK2 activity. Corydine has been identified as an aporphine alkaloid isolated from plants like Siparuna pachyantha that were evaluated for their inhibitory effects on protein kinases, including CDK2. researchgate.netmdpi.com While some aristolactams and other compounds showed potent CDK2 inhibition, corydine was reported to have an IC50 value greater than 30 µM against CDK1/Cyclin B activity in one study. researchgate.net Another study mentioned corydine in the context of plant-derived CDK2 inhibitors, although specific data for corydine's potency against CDK2 was not detailed in the provided snippets. researchgate.netmdpi.com

Cytochrome P450 3A4 (CYP3A4) Inhibition by Corydine

Cytochrome P450 3A4 (CYP3A4) is a major enzyme in the human body, primarily located in the liver and small intestine, responsible for the metabolism of a large proportion of therapeutic drugs and other xenobiotics. researchgate.netnih.govmedsafe.govt.nzwikipedia.org Inhibition of CYP3A4 can lead to significant drug-drug interactions, affecting the pharmacokinetics and potentially increasing the bioavailability and risk of adverse effects of co-administered drugs metabolized by this enzyme. medsafe.govt.nzwikipedia.org

Studies investigating the inhibitory potential of plant isoquinoline alkaloids on human drug-metabolizing CYP enzymes have identified corydine as a potent inhibitor of CYP3A4. researchgate.netnih.govuef.firesearchgate.net In one study evaluating 36 isoquinoline alkaloids, corydine was among the compounds that potently inhibited CYP3A4 with an IC50 value less than 1 µM. researchgate.netnih.gov This indicates a high-affinity interaction with the enzyme. researchgate.net Corydine was also noted as a selective inhibitor for CYP3A4 among the tested enzymes, which included CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. nih.govuef.fi

The following table summarizes the inhibitory activity of corydine against various CYP enzymes based on one preclinical study:

| Enzyme | Inhibition Potency (IC₅₀) | Selectivity |

| CYP3A4 | < 1 µM | Potent, Selective nih.govuef.fi |

| CYP2D6 | Moderate potency (< 10 µM) nih.gov | |

| CYP2C19 | Moderate potency (< 10 µM) nih.gov | |

| CYP1A2 | Inhibited to a lesser degree nih.gov | |

| CYP2B6 | Inhibited to a lesser degree nih.gov | |

| CYP2C8 | Inhibited to a lesser degree nih.gov | |

| CYP2C9 | Inhibited to a lesser degree nih.gov | |

| CYP2A6 | Not significantly inhibited nih.gov |

Investigation of Other Bioactivities of Corydine

Beyond enzyme inhibition, preclinical research has explored other biological effects of corydine. Corydine has been described as having adrenolytic and weak cholinergic properties, as well as potential antimicrobial and antineoplastic activities. targetmol.com It has also been reported to show irritant, respiratory stimulant, and central nervous system depressant activities. targetmol.com Intravenously injected corydine in rabbits produced an initial fall in blood pressure followed by a return to or above normal levels. targetmol.com

Corydine, along with corydaline, has also been identified as a novel mu opioid receptor (MOR) agonist, exhibiting antinociceptive effects in mice through a MOR-dependent mechanism. mdpi.commdpi.comdntb.gov.uaresearchgate.net These compounds were characterized as G protein-biased agonists without inducing β-arrestin 2 recruitment upon receptor activation in preclinical studies. mdpi.commdpi.comresearchgate.net

Neuromuscular Blocking Effects of Corydine

Neuromuscular blocking agents are drugs that block transmission at the neuromuscular junction, leading to paralysis of skeletal muscles. wikipedia.orgnih.gov These agents are used in clinical settings, often adjunctively to anesthesia, to facilitate procedures like endotracheal intubation and optimize the surgical field. wikipedia.orgnih.gov Neuromuscular blockers can be classified as depolarizing or non-depolarizing based on their mechanism of action at the postsynaptic acetylcholine receptors. wikipedia.orgnih.gov

One study investigated the neuromuscular blocking action of coryneine, a quaternary ammonium (B1175870) derivative of dopamine, in isolated mouse phrenic nerve-diaphragm muscles. nih.gov While this study focuses on coryneine, it provides a context for evaluating neuromuscular effects of related compounds. The search results indicate that some arrow poisons in China contain substances with the ability to block ganglia and act as competitive neuromuscular blocking agents. sci-hub.se Although corydine itself is not explicitly detailed as a neuromuscular blocking agent in the provided snippets, the investigation of such effects falls under the broader scope of its preclinical pharmacological evaluation, particularly given its reported weak cholinergic activity and potential interactions with the nervous system. targetmol.com Further research specifically on corydine's direct neuromuscular blocking effects would be required for a comprehensive understanding.

Molecular Mechanisms and Signaling Pathways of Corydine

Receptor Binding and Functional Activation Profiles

Corydine demonstrates binding affinity for the human MOR and induces functional activation of the receptor. caymanchem.commdpi.com

Determination of Binding Affinities and Potencies

Competitive binding experiments using human MOR expressed in CHO cells have shown that Corydine can displace the binding of the opioid peptide [³H]-DAMGO. mdpi.com This indicates that Corydine binds to the MOR, exhibiting a moderate affinity with a Kᵢ value of 2.82 µM. mdpi.com In functional assays measuring [³⁵S]GTPγS binding, Corydine increased binding in a concentration-dependent manner, acting as a full MOR agonist. caymanchem.commdpi.com Corydine demonstrated an EC₅₀ value of 0.51 µM in this assay, indicating its potency in activating G proteins downstream of the MOR. caymanchem.commdpi.com Compared to the reference MOR compound DAMGO, Corydine was found to be less potent in stimulating [³⁵S]GTPγS binding. mdpi.com

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀) | Assay | Cell Line |

| Corydine | Human MOR | 2.82 µM mdpi.com | 0.51 µM caymanchem.commdpi.com | [³H]-DAMGO binding displacement, [³⁵S]GTPγS binding mdpi.com | CHO cells expressing human MOR mdpi.com |

| Corydaline (B1669446) | Human MOR | 1.23 µM mdpi.com | 1.50 µM mdpi.com | [³H]-DAMGO binding displacement, [³⁵S]GTPγS binding mdpi.com | CHO cells expressing human MOR mdpi.com |

| DAMGO | Human MOR | Not specified as Kᵢ | More potent than Corydine and Corydaline mdpi.com | [³⁵S]GTPγS binding mdpi.com | CHO cells expressing human MOR mdpi.com |

Analysis of G Protein Activation

Upon binding to the MOR, Corydine induces the activation of G proteins. caymanchem.commdpi.com Studies utilizing [³⁵S]GTPγS binding assays have shown that Corydine promotes the exchange of GDP for GTP on the G protein, a key step in GPCR signaling activation. caymanchem.commdpi.comwikipedia.orgnih.gov Notably, Corydine has been identified as a G protein-biased agonist at the MOR. researchgate.netexlibrisgroup.com This means that while it effectively stimulates G protein activation, it does not induce the recruitment of β-arrestin2 upon receptor activation, unlike some other MOR agonists such as DAMGO. researchgate.netmdpi.comexlibrisgroup.com Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway downstream of a receptor over others. researchgate.net

Investigation of Downstream Signaling Cascades

Beyond G protein activation, the downstream signaling cascades initiated by Corydine binding to the MOR have been investigated. The G protein activation triggered by Corydine can lead to various intracellular events, depending on the specific G protein subtype involved. While the search results primarily highlight G protein activation, further research would be needed to fully elucidate the complete spectrum of downstream signaling pathways modulated by Corydine via the MOR, such as the inhibition of adenylyl cyclase activity typically associated with Gαᵢ/₀ activation by opioid receptors. wikipedia.org

Structural Insights into Ligand-Receptor Interactions

Computational studies, such as induced fit docking, have provided insights into how Corydine interacts with the MOR binding pocket. researchgate.netresearchgate.net These studies suggest that Corydine's binding mode involves interactions that maintain a water network within the binding site, similar to that observed with the known MOR agonist BU72. researchgate.netresearchgate.net The presence and configuration of this water network, influenced by the chemical structure of the ligand, are thought to play a role in the efficiency of receptor activation and the observed differences in potency between Corydine and other alkaloids like Corydaline. researchgate.netresearchgate.net The methoxy (B1213986) groups on Corydine appear to influence the adaptation of this water network upon binding. researchgate.net

Structure Activity Relationship Sar Studies of Corydine and Analogs

Elucidation of Conformational Requirements for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and how it presents itself to a binding site on a biological target, such as a receptor. For flexible molecules, understanding their preferred conformations in a biological environment is key to understanding their activity. While specific detailed conformational analysis studies solely focused on corydine's biological activity are not extensively detailed in the provided search results, studies on related aporphine (B1220529) alkaloids and opioid receptor ligands provide insights into the general principles that would apply.

Molecular modeling and docking studies of related opioid receptor agonists, such as morphinan (B1239233) derivatives and other aporphines like corydaline (B1669446), highlight the importance of specific orientations and interactions within the receptor binding site. acs.orgacs.orgresearchgate.net These studies suggest that the ability of a ligand to establish key non-covalent interactions and potentially influence the receptor's conformation (e.g., affecting the "3-7 lock switch" in opioid receptors) is crucial for its activity. acs.orgacs.org

For corydine, which has been identified as a mu opioid receptor (MOR) agonist, its binding mode likely involves interactions with specific residues within the MOR binding pocket. nih.govmdpi.comresearchgate.net Studies comparing corydine and corydaline binding to the MOR suggest that subtle differences in their structures can lead to alterations in the water network within the binding site, which in turn may influence receptor activation potency. researchgate.net Corydine appears to maintain a water network similar to that of potent MOR agonists like BU72, potentially explaining its relatively lower EC50 value (higher potency) compared to corydaline, despite having a weaker binding affinity. researchgate.net This suggests that specific conformational arrangements that facilitate these water-mediated interactions are important for corydine's MOR agonist activity.

Impact of Structural Modifications on Pharmacological Profiles

Structural modifications to a molecule can significantly alter its pharmacological profile by affecting its affinity for targets, efficacy, and selectivity. Although comprehensive SAR studies detailing a wide range of corydine analogs are not provided, research on corydine and closely related aporphines offers some insights.

Corydine and corydaline, both aporphine alkaloids from Corydalis yanhusuo, have been shown to act as MOR agonists. nih.govmdpi.com However, they exhibit differences in binding affinity and potency. Corydaline generally shows a higher binding affinity to the human MOR than corydine, but corydine is more potent in stimulating G protein activation. nih.gov This difference, despite their structural similarity, underscores how subtle variations can impact functional activity.

Studies on other alkaloid scaffolds, such as morphinans and corynantheidine (B1225087), demonstrate the critical role of specific positions for biological activity. For instance, modifications at position C-9 on the corynantheidine scaffold are important for the intrinsic activity of these compounds at opioid receptors. mdpi.com Similarly, SAR studies on morphinan derivatives highlight the interplay between substituents at positions 5 and 14 in determining pharmacological profiles at the μ-opioid receptor. acs.orgacs.org While these examples are from different structural classes, they illustrate the general principle that specific substitution patterns on the core aporphine structure of corydine would likely have a profound impact on its activity at various biological targets.

The existence of stereoisomers, such as (R)-corydine and (S)-corydine, can also lead to distinct pharmacological profiles. (R)-corydine has been reported to exhibit anticholinergic, analgesic, and antioxidant activities, suggesting that the stereochemistry at the chiral center is important for its interactions with different biological targets. ontosight.ai

Further detailed SAR studies involving systematic modifications of the corydine structure at various positions (e.g., hydroxyl and methoxy (B1213986) groups, the nitrogen atom) and evaluation of their effects on binding and functional activity at specific targets would be necessary to fully delineate the structural requirements for its diverse pharmacological effects.

Biosynthesis and Metabolic Transformations of Corydine

Biogenetic Pathways and Intermediates in Corydine Synthesis

The biogenetic pathway leading to corydine involves several key intermediates, starting from basic amino acids. nih.govscilit.comnih.govmdpi.com The upstream portion of the BIA pathway is largely conserved across different plant species that produce these compounds. frontiersin.orgnih.gov

Role of (S)-Reticuline as a Branch-Point Intermediate

(S)-Reticuline is a crucial intermediate in the biosynthesis of many types of benzylisoquinoline alkaloids, including aporphine-type alkaloids like corydine. pnas.orgnih.govontosight.ainih.gov It serves as a key branch point from which divergent downstream pathways lead to the synthesis of various alkaloid classes. pnas.orgontosight.ainih.gov The conversion of (S)-reticuline into different alkaloids depends on the specific enzymes present in a given plant species. ontosight.ai

Tyrosine as a Precursor in Benzylisoquinoline Alkaloid Pathway

The biosynthesis of benzylisoquinoline alkaloids, including corydine, begins with the amino acid L-tyrosine. frontiersin.orgpnas.orgresearchgate.netnih.gov Tyrosine undergoes a series of enzymatic transformations to yield intermediates such as dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.orgpnas.org These two molecules then condense to form (S)-norcoclaurine, which is the first committed intermediate in the BIA pathway. frontiersin.orgpnas.org The pathway proceeds through several steps, including methylation and hydroxylation reactions, ultimately leading to the formation of (S)-reticuline. pnas.orgnih.gov

Genetic and Transcriptomic Approaches to Alkaloid Biosynthesis in Corydalis Species

Genetic and transcriptomic studies have been instrumental in elucidating the molecular basis of alkaloid biosynthesis in Corydalis species, including Corydalis yanhusuo. nih.govscilit.commdpi.comnih.govnih.gov These approaches involve analyzing gene expression patterns and identifying candidate genes encoding biosynthetic enzymes. nih.govscilit.commdpi.com Transcriptome sequencing of different tissues and developmental stages of Corydalis has helped to identify genes involved in the BIA pathway and understand their regulation. scilit.commdpi.comahs.ac.cn For example, studies have identified transcripts encoding enzymes like O-methyltransferases and those involved in the synthesis of (S)-reticuline in C. yanhusuo. nih.govscilit.comnih.gov Integrating transcriptomic data with metabolomic analysis allows for the correlation of gene expression levels with the accumulation of specific alkaloids, providing insights into the biosynthetic pathways. nih.govscilit.commdpi.com

Table 1: Examples of Enzymes and Intermediates in BIA Biosynthesis Identified through Transcriptomics in Corydalis

| Enzyme/Intermediate | Role in Pathway | Identified in Corydalis (Example) | Reference |

| Tyrosine | Initial precursor | C. yanhusuo | nih.gov |

| (S)-Reticuline | Key branch-point intermediate | C. yanhusuo, C. tomentella | nih.govnih.gov |

| Norcoclaurine Synthase (NCS) | Catalyzes condensation of dopamine and 4-HPAA | C. tomentella | nih.gov |

| O-Methyltransferases (OMTs) | Involved in methylation steps | C. yanhusuo, C. solida | nih.govnih.gov |

| N-Methylcoclaurine 3′-Hydroxylase | Involved in (S)-reticuline synthesis | C. yanhusuo, C. solida | researchgate.netnih.gov |

Recombinant Expression Systems for Pathway Elucidation

Recombinant expression systems, such as those utilizing Escherichia coli or Saccharomyces cerevisiae, have been employed to functionally characterize individual enzymes involved in BIA biosynthesis and to reconstruct parts of the pathway in vitro or in vivo. pnas.orgscilit.comnih.gov By expressing genes encoding putative biosynthetic enzymes in these hosts, researchers can confirm their catalytic activity and substrate specificity. pnas.org This approach has been valuable in dissecting complex pathways and understanding the function of specific enzymes, including those leading to the formation of (S)-reticuline and other intermediates. pnas.orgnih.gov While direct recombinant expression systems specifically for corydine synthesis are less commonly reported compared to more abundant BIAs like berberine (B55584) or morphine precursors, the principles and techniques are applicable to elucidating the later steps in aporphine (B1220529) alkaloid biosynthesis. pnas.orgnih.gov

Metabolic Fate and Biotransformation of Corydine in Biological Systems

Information specifically on the metabolic fate and biotransformation of corydine in biological systems, particularly in mammals, is less extensively documented compared to its biosynthesis in plants. However, studies on the metabolism of other aporphine alkaloids and BIAs provide some context. Alkaloids can undergo various biotransformation reactions in biological systems, including O-demethylation, N-demethylation, hydroxylation, and conjugation. pageplace.de These reactions are primarily catalyzed by enzymes such as cytochrome P450 enzymes and UDP-glucuronosyltransferases. The specific metabolic fate of corydine would depend on the organism and the enzymes present, potentially leading to the formation of various metabolites.

O-Demethylation Pathways

O-demethylation is a metabolic reaction that involves the removal of a methyl group attached to an oxygen atom. This process is a common transformation for many alkaloids, including those structurally related to corydine. nih.gov In the context of corydine metabolism, O-demethylation can occur at different positions on the molecule, leading to the formation of various desmethyl metabolites. While specific studies focusing solely on the O-demethylation of corydine are limited in the provided search results, research on related alkaloids like corydaline (B1669446) and l-tetrahydropalmatine (l-THP) provides insights into the potential O-demethylation pathways that corydine may undergo. researchgate.netnih.govnih.govnih.gov

Studies on corydaline metabolism in human liver microsomes and hepatocytes have identified O-demethylation as a major metabolic pathway, resulting in the formation of mono- and di-O-desmethyl metabolites. researchgate.netnih.gov For example, incubation of corydaline with human liver microsomes produced metabolites such as yuanhunine, 9-O-desmethylcorydaline, isocorybulbine, and corybulbine, which are products of O-demethylation at different positions. nih.gov Similarly, l-THP undergoes demethylation at several sites, with various demethylated metabolites detected in urine and feces. mdpi.comnih.gov These findings suggest that corydine, possessing methoxy (B1213986) groups, is likely subject to similar O-demethylation reactions catalyzed by hepatic enzymes.

Enzymes from the cytochrome P450 superfamily, particularly CYP2D6, CYP2C9, and CYP2C19, have been implicated in the O-demethylation of related alkaloids like l-THP. nih.gov CYP3A4 has also been shown to catalyze the formation of certain desmethyl metabolites. nih.gov It is plausible that similar CYP enzymes are involved in the O-demethylation of corydine, given the structural similarities.

Hydroxylation Pathways

Hydroxylation is another significant Phase I metabolic transformation that involves the introduction of a hydroxyl group into the molecule. This reaction typically increases the compound's polarity, facilitating its excretion. mdpi.com Along with O-demethylation, hydroxylation is considered a major metabolic pathway for corydine and corydaline in the human liver. mdpi.comnih.gov

Research on corydaline metabolism in human liver microsomes and hepatocytes has identified hydroxylated metabolites. researchgate.netnih.gov For instance, hydroxyyuanhunine and hydroxycorydaline were among the metabolites detected after incubation of corydaline with human liver microsomes. nih.gov These findings indicate that hydroxylation occurs at specific sites on the corydaline molecule.

While specific hydroxylation sites on the corydine molecule are not explicitly detailed in the provided search results, the general understanding of alkaloid metabolism suggests that hydroxylation can occur at various positions on the aromatic rings or the alicyclic system. Cytochrome P450 enzymes are the primary catalysts for these hydroxylation reactions. mdpi.com The specific CYP isoforms involved in corydine hydroxylation would likely depend on the site of hydroxylation and the structure of the enzyme's active site.

| Metabolic Pathway | Description | Key Enzymes (Inferred from related alkaloids) | Metabolites (Inferred from related alkaloids) |

| O-Demethylation | Removal of methyl groups from oxygen atoms. | CYP2D6, CYP2C9, CYP2C19, CYP3A4 | Mono- and di-O-desmethylcorydine (analogous to corydaline metabolites) |

| Hydroxylation | Introduction of hydroxyl groups into the molecule. | Cytochrome P450 enzymes | Hydroxycorydine metabolites (analogous to hydroxylated corydaline metabolites) |

Advanced Research Methodologies in Corydine Studies

Computational Chemistry and Modeling Approaches

Pharmacophore-Based Virtual Screening Methodologies

Pharmacophore models represent the essential features of a molecule required for its biological activity, such as hydrogen bond donors, acceptors, hydrophobic centers, and ionizable groups, arranged in a specific 3D spatial arrangement mdpi.com. Pharmacophore-based virtual screening utilizes these models to search large databases of chemical compounds computationally, identifying potential candidates with similar features that are likely to bind to a specific biological target mdpi.com. This approach has been employed in the study of corydine and related alkaloids to identify structural analogues with potential activity mdpi.comexlibrisgroup.comsunyempire.edunih.govresearchgate.netx-mol.com. For instance, pharmacophore models were used to screen for natural products isolated from Corydalis and Berberis species, leading to the identification of corydine and corydaline (B1669446) as novel mu opioid receptor (MOR) agonists mdpi.comexlibrisgroup.comsunyempire.edunih.gov.

Molecular Docking and Dynamics Simulations in Corydine Research

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule (ligand) when it is bound to another molecule (receptor or enzyme) to form a stable complex researchgate.netnih.gov. Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and conformational changes nih.govresearchgate.netdntb.gov.uaacs.orgacs.org.

In corydine research, molecular docking has been utilized to investigate its binding interactions with target proteins. Studies have combined molecular docking with other computational methods to analyze the interactions of corydine nih.govresearchgate.netx-mol.comresearchgate.netacs.orgdoaj.orgnih.govresearchgate.netdntb.gov.ua. For example, molecular docking was used to explore the binding modes of corydine to the mu opioid receptor nih.govresearchgate.netresearchgate.netdntb.gov.ua. MD simulations have further provided a time-resolved picture of corydine's interactions, suggesting better permeability across the plasma membrane compared to some standard drugs and revealing stable dynamics when complexed with certain proteins nih.govresearchgate.netdoaj.org. Analysis of MD simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, and their influence on receptor activation acs.org.

In Silico Prediction of Biological Activities and Interactions

In silico methods are also used to predict the biological activities and potential interactions of compounds like corydine based on their chemical structure and properties sunyempire.edux-mol.comdntb.gov.ua. These predictive tools can estimate various pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADMET), as well as potential toxicity researchgate.netresearchgate.net. While specific detailed findings on in silico predictions of corydine's biological activities beyond MOR agonism and potential interactions with dopamine (B1211576) receptors were not extensively detailed in the provided context, the general application of these methods allows for the prioritization of compounds for further experimental testing and can suggest potential off-target effects sunyempire.eduresearchgate.netx-mol.comdntb.gov.ua. Predicted metabolites of corydine have also been subjected to in silico target profiling researchgate.net.

In Vitro Experimental Models

In vitro experimental models are crucial for validating findings from computational studies and investigating the biological effects and mechanisms of compounds like corydine in a controlled laboratory setting wikidata.orgmdpi.comsunyempire.eduresearchgate.netacs.orgdoaj.orgnih.govresearchgate.netdntb.gov.uanih.govuni.lunih.govresearchgate.net.

Cell Culture Systems (e.g., CHO cells, U2OS cells, SK-N-SH cells, leukemia cell lines)

Cell culture systems provide a versatile platform for studying the effects of corydine on various cell types wikidata.orgmdpi.comsunyempire.eduresearchgate.netresearchgate.netnih.gov.

CHO cells: Chinese Hamster Ovary (CHO) cells are widely used in biological and medical research, including studies on gene expression, toxicity assays, and receptor binding evitria.comopenaccessjournals.com. CHO cells stably expressing human opioid receptors (MOR, DOR, or KOR) have been used to investigate the binding affinity and functional activity of corydine mdpi.comresearchgate.net. Studies in CHO cells expressing human mu-opioid receptors demonstrated that corydine binds to these receptors with a Ki of 2.82 µM and induces [35S]GTPγS binding with an EC50 of 0.51 µM, indicating agonist activity caymanchem.commdpi.com. Corydine did not specifically bind to human DOR and KOR expressed in CHO cells researchgate.net.

U2OS cells: While U2OS cells are a human osteosarcoma cell line often used in cell biology research, specific detailed studies involving corydine and U2OS cells were not prominently featured in the provided search results.

SK-N-SH cells: SK-N-SH is a human neuroblastoma cell line used in neurobiological studies, including neuronal development, differentiation, neurotoxicity, and neurodegenerative diseases nih.govaccegen.comnih.govcytion.com. These cells can differentiate into neuronal-like cells and express neuronal markers cytion.com. While cordycepin, a different compound, has been shown to induce apoptosis and autophagy in SK-N-SH cells, indicating their utility in studying cell death pathways, specific detailed findings on corydine's effects on SK-N-SH cells were not extensively provided in the context nih.gov. However, SK-N-SH cells have been used in studies related to Parkinson's disease models and acetylcholinesterase inhibitors researchgate.netresearchmap.jp.

Leukemia cell lines: Corydine has shown inhibitory effects on the proliferation of certain leukemia cell lines caymanchem.comunicamp.br. Specifically, it has been reported to inhibit the proliferation of murine L1210 lymphocytic leukemia and P388 leukemia cells at concentrations ranging from 10 to 100 µg/ml caymanchem.com. Leukemia cell lines, such as KG-1 and those positive for the Philadelphia chromosome, serve as important in vitro models for studying leukemia biology and evaluating potential therapeutic agents plos.orgcytion.comnih.gov.

Here is a summary of corydine's effects on some cell lines:

| Cell Line | Effect | Concentration Range (if specified) | Citation |

| Murine L1210 lymphocytic leukemia | Inhibits proliferation | 10-100 µg/ml | caymanchem.com |

| Murine P388 leukemia | Inhibits proliferation | 10-100 µg/ml | caymanchem.com |

| CHO-hMOR | Binds to receptor, induces [³⁵S]GTPγS binding | Ki = 2.82 µM, EC50 = 0.51 µM | caymanchem.commdpi.com |

| CHO-hDOR | No specific binding | Not specified | researchgate.net |

| CHO-hKOR | No specific binding | Not specified | researchgate.net |

Enzyme Activity Assays for Mechanistic Elucidation

Enzyme activity assays are fundamental biochemical techniques used to measure the rate of enzyme-catalyzed reactions and are vital for understanding the mechanisms by which compounds interact with enzymes researchgate.netamsbio.com. These assays can determine enzyme kinetics, identify enzyme inhibitors, and elucidate the functional impact of a compound on enzyme activity researchgate.netamsbio.com.

While the provided context mentions enzyme activity assays in a general sense and in relation to other compounds or research areas (e.g., acetylcholinesterase, DNA topoisomerases), specific detailed findings on corydine's effects in enzyme activity assays for mechanistic elucidation were not extensively provided within the search results doaj.orgnih.govuni.luresearchgate.netcytion.comunicamp.brdntb.gov.uanih.gov. However, given corydine's diverse biological activities, including potential interactions with dopamine receptors and its presence in plants with reported enzyme inhibitory activities, enzyme assays would be a logical step in elucidating the precise molecular mechanisms underlying these effects researchgate.netresearchgate.netdntb.gov.ua.

In Vivo Animal Model Applications

In vivo studies utilizing animal models are crucial for understanding the complex biological effects of corydine within a living system. These models allow researchers to investigate its efficacy in various disease states, assess its pharmacokinetic profile, and explore potential interactions with biological targets. Rodent models, particularly mice and rats, are commonly used due to their genetic tractability and physiological similarities to humans in certain aspects of disease pathology and pain processing.

Evaluation in Rodent Models for Pain Research

Research has focused on evaluating corydine's potential as an analgesic agent using various rodent pain models. Studies have demonstrated that corydine exhibits antinociceptive effects in mice. nih.govmdpi.commdpi.comresearchgate.netnih.gov The acetic acid-induced writhing test, a model for visceral pain, has been employed to assess corydine's ability to reduce pain-related behaviors. In this model, administration of corydine significantly inhibited the number of writhes in mice. mdpi.commdpi.comresearchgate.netnih.gov

Specifically, studies have shown that corydine administered subcutaneously at doses of 5 mg/kg significantly reduced the number of writhes by 51% compared to a control group. mdpi.commdpi.comresearchgate.netnih.gov This antinociceptive effect was found to be mediated, at least in part, through the mu-opioid receptor (MOR), as it was antagonized by the opioid receptor antagonist naltrexone. nih.govmdpi.commdpi.comresearchgate.netnih.gov While effective, corydine at the tested doses did not induce alterations in general behavior, such as sedation or motor impairment, unlike some traditional opioid analgesics. mdpi.comresearchgate.net

The following table summarizes representative findings from rodent pain research involving corydine:

Assessment in Models for Other Pharmacological Activities

Beyond pain research, corydine and extracts containing it have been investigated in animal models for other pharmacological activities. While specific in vivo studies focusing solely on corydine for a wide range of activities are less extensively documented compared to pain, research on related compounds and extracts provides insights into potential areas of investigation.

Studies on extracts from Corydalis species, which contain corydine and other alkaloids, have demonstrated various effects in animal models, including those related to the nervous system, cardiovascular system, and anti-inflammatory responses. nih.govescholarship.orgmdpi.comfrontiersin.org For instance, extracts of Corydalis yanhusuo, a source of corydine, have been shown to attenuate acute, inflammatory, and chronic pain in animal models. escholarship.org Additionally, research on other alkaloids from the Papaveraceae family has indicated potential in areas such as anti-tumor effects and influence on the cardiovascular system, suggesting possible avenues for exploring corydine's activity in these areas using appropriate animal models. nih.govmdpi.comfrontiersin.org

Omics Technologies in Corydine Research

Omics technologies, such as metabolomics and transcriptomics, offer powerful tools to gain a comprehensive understanding of the molecular changes induced by corydine at a system level. These approaches can help identify biomarkers, elucidate metabolic pathways involved in its action or metabolism, and reveal changes in gene expression patterns.

Metabolomics Profiling

Metabolomics involves the global analysis of metabolites within a biological system. In the context of corydine research, metabolomics profiling can be used to study its metabolism, identify its metabolic products, and understand how corydine affects the endogenous metabolic profile of cells, tissues, or organisms.

Studies utilizing metabolomics have been conducted on plants that produce corydine, such as Corydalis yanhusuo, to understand the biosynthesis of alkaloids. nih.govresearchgate.netoup.complos.org Widely targeted metabolome analysis of C. yanhusuo bulbs has detected a large number of metabolites, including various alkaloids like corydine. nih.govplos.org This type of profiling helps in identifying and quantifying the presence of corydine and other related compounds within the plant matrix. nih.govresearchgate.netoup.complos.org

While direct metabolomics studies detailing the impact of corydine administration on the metabolome of animal models are less prevalent in the provided search results, metabolomics approaches have been successfully applied in studies involving other natural products and their effects on metabolic diseases in rats, demonstrating the feasibility and utility of this technology in in vivo natural product research. nih.gov

Transcriptomics Analysis

Transcriptomics focuses on the study of the complete set of RNA transcripts produced by an organism under specific conditions. Transcriptomic analysis in corydine research can help identify genes whose expression levels are altered in response to corydine exposure, providing insights into the molecular pathways and biological processes affected by the compound.

Transcriptomic studies have been integrated with metabolomics to investigate the biosynthesis of benzylisoquinoline alkaloids, including corydine, in plants like Corydalis yanhusuo. nih.govresearchgate.netoup.complos.orgoup.com These studies aim to identify the genes encoding the enzymes involved in the biosynthetic pathway of these alkaloids. By analyzing gene expression patterns alongside metabolite profiles, researchers can pinpoint candidate genes responsible for corydine synthesis. nih.govresearchgate.netoup.complos.orgoup.com

For example, integrated metabolomic and transcriptomic analyses in C. yanhusuo bulbs have identified key genes involved in the biosynthesis of benzylisoquinoline alkaloids and revealed that the expression levels of these genes correlate with the accumulation of alkaloids. nih.govplos.org This approach has been instrumental in constructing the biosynthetic pathways of various alkaloids found in the plant, including aporphine (B1220529) alkaloids like corydine. nih.govplos.org

While the provided information primarily focuses on transcriptomics in the context of corydine biosynthesis in plants, transcriptomic analysis is a widely used method in pharmacological research to understand the cellular and molecular responses to drug treatment in animal models. mdpi.comijcmas.com Applying transcriptomics to animal studies involving corydine would provide valuable data on how corydine modulates gene expression in target tissues, further elucidating its mechanisms of action.

Future Directions and Therapeutic Research Avenues for Corydine

Rational Design of Novel Analgesics with Improved Safety Profiles

Research is ongoing to develop novel opioid analgesics with improved therapeutic profiles, and Corydine and related alkaloids are being investigated as potential starting points researchgate.netdntb.gov.ua. Corydine has been identified as a mu-opioid receptor (MOR) agonist that produces antinociceptive effects in mice researchgate.netmdpi.com. Notably, Corydine and corydaline (B1669446) have been characterized as G protein-biased agonists at the MOR without inducing β-arrestin2 recruitment upon receptor activation researchgate.netdntb.gov.ua. This biased agonism is of significant interest in the rational design of new analgesics, as it may offer a pathway to achieve effective pain relief with a reduced potential for undesirable side effects commonly associated with traditional opioid agonists, such as respiratory depression, constipation, sedation, and the development of tolerance and dependence researchgate.net. Future chemical optimization based on the Corydine scaffold aims to leverage this biased agonism to create safer and more effective pain management options researchgate.netdntb.gov.ua.

Investigation of Corydine and its Derivatives in Neurodegenerative Disease Research

Aporphine (B1220529) alkaloids, including derivatives of Corydine like norcorydine, are being investigated for their potential neuroprotective effects ontosight.ai. Studies on similar aporphine alkaloids have shown promising results in neuroprotection, suggesting their possible use in treating neurodegenerative diseases ontosight.ai. Research in this area aims to understand the mechanisms by which Corydine and its derivatives might exert neuroprotective effects and to explore their potential therapeutic applications in conditions such as Alzheimer's and Parkinson's diseases ontosight.airesearchgate.net. This includes investigating their interactions with neurotransmitter systems and their ability to mitigate factors contributing to neurodegeneration, such as protein aggregation, oxidative stress, and neuroinflammation researchgate.netssaa.ru.

Expansion of Antimicrobial and Antiviral Applications of Corydine

Corydine has demonstrated moderate antimicrobial activity against certain bacteria, such as Pseudomonas aeruginosa researchgate.netimpactfactor.org. Plant extracts containing Corydine have also shown antimicrobial properties against various bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus vulgaris, Salmonella typhi, Shigella flexneri, Vibrio cholerae, Bacillus cereus, and Staphylococcus aureus impactfactor.org. Research into the antimicrobial and antiviral applications of Corydine is ongoing, with studies exploring the potential of plant extracts containing this alkaloid for treating infections cerradopub.com.brresearchgate.netatlantis-press.comatlantis-press.com. Further research is needed to fully elucidate the mechanisms of Corydine's antimicrobial and antiviral actions and to explore its potential in developing new agents to combat infectious diseases.

Further Elucidation of Anticancer Mechanisms and Therapeutic Potential

Research suggests that Corydine and its derivatives may possess anticancer properties ontosight.ai. Studies on other natural products and alkaloids have explored mechanisms such as the induction of apoptosis, inhibition of cell proliferation and the cell cycle, modulation of oxidative stress, and inhibition of angiogenesis and metastasis researchgate.netmdpi.commdpi.com. While specific detailed mechanisms for Corydine's anticancer activity require further investigation, the potential of aporphine alkaloids in oncology is being explored ontosight.aiuibk.ac.at. Research in this area aims to understand the specific molecular pathways influenced by Corydine and its derivatives in cancer cells and to evaluate their therapeutic potential as standalone agents or in combination therapies mdpi.commdpi.com.

Addressing Preclinical Limitations and Translational Research Challenges

Translating preclinical research findings into clinical applications presents significant challenges researchgate.netnih.govnih.gov. Factors such as the complexity of biomedical research, limitations of current tools and methodologies, differences between animal models and human physiology, and issues with reproducibility can hinder the translation of promising preclinical results researchgate.netnih.gov. For Corydine, as with many natural products, addressing these limitations requires rigorous preclinical studies, including thorough in vitro and in vivo investigations, to establish efficacy and safety profiles ontosight.aiuibk.ac.at. Overcoming translational challenges necessitates improved experimental designs, appropriate data analysis, and enhanced collaboration between preclinical and clinical researchers nih.govnih.govbihealth.org.

Advanced Pharmacokinetic Investigations of Corydine

Understanding the pharmacokinetic profile of Corydine is crucial for its development as a therapeutic agent wikidata.orgthepharmajournal.comnih.gov. Pharmacokinetic studies investigate how a compound is absorbed, distributed, metabolized, and excreted by the body researchgate.netnih.govunimi.it. Research indicates that alkaloids from certain Corydalis species, which contain Corydine, can be quickly cleared by the liver and are metabolized by hepatic cytochrome P450 enzymes nih.gov. They also exhibit high volumes of distribution nih.gov. Further advanced pharmacokinetic investigations are needed to fully characterize Corydine's behavior in vivo, including its bioavailability, distribution to target tissues (such as the brain for neurological applications), metabolic pathways, and potential for drug interactions mdpi.comnih.gov. This information is essential for optimizing dosing strategies and predicting clinical outcomes.

Interdisciplinary Approaches in Corydine Drug Discovery and Development

The successful drug discovery and development of natural products like Corydine require interdisciplinary collaboration ontosight.aithepharmajournal.com. This involves integrating expertise from various fields, including pharmacognosy, medicinal chemistry, pharmacology, biology, bioinformatics, and clinical research ontosight.aithepharmajournal.comroutledge.com. Interdisciplinary approaches are crucial for the isolation, characterization, and evaluation of bioactive compounds, as well as for rational drug design, screening methodologies, and the complex process of translating research from the laboratory to clinical trials bihealth.orgthepharmajournal.comroutledge.com. Collaborative efforts can maximize the therapeutic potential of natural products and accelerate the development of novel therapeutics thepharmajournal.com.

Q & A

Q. What statistical tools are appropriate for analyzing corydine’s dose-response relationships in pharmacological studies?

- Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) in software like GraphPad Prism or R. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For receptor binding assays (e.g., μ-opioid receptor affinity), use the Cheng-Prusoff equation to calculate Ki values from competitive inhibition data .

Advanced Research Questions

Q. How can contradictions in corydine’s reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer : Conduct meta-analyses to identify sources of variability, such as differences in assay conditions (e.g., incubation time, cell passage number) or purity of compounds. Cross-validate findings using orthogonal methods (e.g., functional assays vs. binding assays) . For example, compare corydine’s anti-leishmanial IC₅₀ (26.7 µM) with independent studies using standardized promastigote cultures.

Q. What experimental strategies optimize corydine’s selectivity for μ-opioid receptors over δ/κ subtypes?

- Methodological Answer : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-DAMGO for μ-receptors) and calculate selectivity ratios (Ki μ/Ki δ/κ). Use CHO cells expressing human opioid receptors to minimize species-specific biases . Validate functional selectivity via [³⁵S]GTPγS binding assays, noting corydine’s EC₅₀ = 0.51 µM for μ-receptor activation .

Q. How should researchers address the instability of corydine in long-term pharmacological studies?

- Methodological Answer : Store corydine at -20°C in airtight, light-protected containers to prevent degradation (stability ≥4 years) . Monitor purity via HPLC before each experiment. For in vivo studies, use pharmacokinetic profiling to assess half-life and metabolite formation.

Q. What ethical and reproducibility considerations apply when designing animal studies with corydine?

- Methodological Answer : Follow institutional guidelines for humane endpoints and sample size justification (e.g., power analysis). Document compound preparation (e.g., vehicle used, dosing regimen) to enable replication. Reference ARRIVE 2.0 guidelines for reporting animal research .

Data Interpretation and Synthesis

Q. How can researchers reconcile corydine’s moderate receptor affinity (Ki = 2.82 µM) with its potent functional activity (EC₅₀ = 0.51 µM) ?

- Methodological Answer : Investigate allosteric modulation or biased agonism using assays like β-arrestin recruitment vs. G-protein activation. Compare corydine’s efficacy (% of morphine response) in functional assays to clarify its mechanism .

Q. What systematic review frameworks are suitable for synthesizing corydine’s antitumor mechanisms across preclinical studies?

- Methodological Answer : Use PRISMA guidelines to screen studies, extract data (e.g., cell lines, doses, outcomes), and assess bias via tools like SYRCLE’s RoB . Categorize findings into mechanistic "buckets" (e.g., apoptosis induction, cell cycle arrest) .

Experimental Design Challenges

Q. How can researchers ensure reproducibility in corydine’s anti-leukemic assays given variability in plant-derived alkaloids?

- Methodological Answer : Source corydine from certified suppliers (e.g., CAS 476-69-7 ) or provide full phytochemical characterization of in-house extracts. Include batch-to-batch comparisons in supplementary materials .

Q. What controls are critical when evaluating corydine’s off-target effects in neurological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.